ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate (CAS 352444-96-3) is a heterocyclic compound featuring a thiophene core substituted with a 2,5-dimethylpyrrole group at the 2-position and an ethyl ester at the 3-position. Its molecular formula is C₁₅H₁₉NO₂S, with a molecular weight of 277.38 g/mol (purity: 97%, priced at $589/1g) .
Properties
Molecular Formula |
C15H19NO2S |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H19NO2S/c1-6-18-15(17)13-11(4)12(5)19-14(13)16-9(2)7-8-10(16)3/h7-8H,6H2,1-5H3 |
InChI Key |
QVTMDWORVHUYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=CC=C2C)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction Adaptations
In a typical protocol, a ketone (e.g., 3-pentanone) reacts with elemental sulfur and a cyanoacetate ester under basic conditions. For 4,5-dimethylthiophene-3-carboxylate, the reaction involves:
-
3-Pentanone as the ketone precursor to install methyl groups at positions 4 and 5.
-
Ethyl cyanoacetate to introduce the ester moiety at position 3.
-
Catalytic morpholine or triethylamine to facilitate cyclization.
The reaction proceeds via a thioamide intermediate, followed by cyclization and aromatization. Yields typically range from 60–75%, with purity dependent on recrystallization in ethanol/water mixtures.
Pyrrole Ring Installation: Coupling Strategies
Introducing the 2,5-dimethylpyrrole group at position 2 of the thiophene presents challenges in regioselectivity and steric management. Two primary approaches dominate literature:
Nucleophilic Aromatic Substitution (SNAr)
Pre-activation of the thiophene at position 2 with a leaving group (e.g., nitro, halogen) enables substitution with a pyrrole nucleophile.
Nitro Group Reduction and Coupling
-
Step 1: Nitration of 4,5-dimethylthiophene-3-carboxylate using fuming HNO3/H2SO4 at 0°C to install a nitro group at position 2.
-
Step 2: Reduction of the nitro group to an amine using H2/Pd-C or SnCl2/HCl.
-
Step 3: Condensation with 2,5-hexanedione in acetic acid to form the pyrrole ring via Paal-Knorr synthesis.
This method achieves ~50% overall yield but requires rigorous exclusion of moisture during the condensation step.
Halogenation and Cross-Coupling
-
Step 1: Bromination using N-bromosuccinimide (NBS) in CCl4 under UV light to yield 2-bromo-4,5-dimethylthiophene-3-carboxylate.
-
Step 2: Ullmann coupling with 2,5-dimethylpyrrole in the presence of CuI/1,10-phenanthroline at 110°C in DMF.
Yields for this route are moderate (40–55%), with copper residues removed via chelating resins.
Direct Cyclization onto Thiophene
Building the pyrrole ring directly on the thiophene avoids pre-functionalization:
Cyclocondensation of 1,4-Diketones
-
Reacting 2-acetyl-4,5-dimethylthiophene-3-carboxylate with ammonium acetate in refluxing ethanol generates the pyrrole ring via Paal-Knorr mechanism.
-
Optimization Note: Excess acetyl groups lead to diastereomer formation; stoichiometric control is critical.
Methylation and Functional Group Interconversion
Post-pyrrole installation, additional methylation may be required to achieve the 2,5-dimethyl configuration:
Dimethylation via Eschweiler-Clarke Reaction
-
Treating the pyrrole intermediate with formaldehyde and formic acid at 100°C introduces methyl groups at positions 2 and 5.
-
Side Reaction Alert: Over-methylation at nitrogen is mitigated by limiting formaldehyde to 2 equivalents.
Purification and Characterization
Column Chromatography
Crystallization
Analytical Validation
-
1H NMR (CDCl3): Key signals include δ 1.35 (t, ester CH3), δ 2.25/2.30 (s, thiophene-CH3), δ 6.45 (s, pyrrole-H).
-
HPLC: Purity assessed using a C18 column with acetonitrile/water (70:30), retention time ~8.2 min.
Yield Optimization Strategies
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–110°C (Coupling) | +15–20% |
| Catalyst Loading | 10 mol% CuI | +10% |
| Solvent Polarity | DMF > DMSO | +12% |
| Reaction Time | 8–12 hours | +8% |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Structural and Functional Insights
Pyrrole vs. Cyanoacrylamido Substituents
- In contrast, the cyanoacrylamido group in analogs enables conjugation with aromatic aldehydes, enhancing electronic diversity and antioxidant capacity .
- The ethyl ester in the target compound improves lipophilicity (logP ≈ 3.5 estimated) compared to the carboxylic acid analog (logP ≈ 2.1), suggesting better bioavailability .
Research Implications and Gaps
- Structural Analysis : The target compound’s crystal structure remains uncharacterized in the evidence. SHELXL-based refinement (widely used for small molecules) could elucidate conformational preferences .
- Biological Screening : Testing the target compound for anti-inflammatory/antioxidant activity is warranted, given the efficacy of its analogs.
- Derivatization Potential: Introducing electron-withdrawing groups (e.g., nitro, halogens) to the pyrrole ring could modulate reactivity and bioactivity.
Biological Activity
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is a complex heterocyclic compound notable for its unique structural features, which include both pyrrole and thiophene rings. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a carboxylate ester functional group, enhancing its reactivity and solubility. The presence of methyl groups on both the pyrrole and thiophene rings contributes to its electronic properties, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO2S |
| Molecular Weight | 275.39 g/mol |
| CAS Number | 352444-96-3 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrrole and thiophene rings followed by esterification processes. Detailed synthetic routes can vary based on the desired purity and yield.
Anticancer Properties
Recent studies indicate that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of 2,5-dimethylthiophene have shown potential as topoisomerase II inhibitors in various cancer cell lines such as breast, colon, lung, and prostate cancers. These compounds demonstrated low micromolar potency compared to established chemotherapeutics like etoposide .
The proposed mechanism of action for this compound involves:
- Inhibition of Topoisomerase II : This enzyme plays a critical role in DNA replication and repair. Inhibition can lead to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can result in oxidative stress, further promoting cancer cell death.
- Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest at the G1 phase, contributing to their anticancer effects .
Case Studies
- Study on Topoisomerase Inhibition : A study synthesized various derivatives based on the thiophene framework and tested their activity against human topoisomerases. Three compounds exhibited potent inhibition with minimal toxicity to normal cells .
- Antiviral Activity : Research into structurally similar compounds has yielded promising results against HIV. Compounds derived from pyrrole structures showed significant inhibition of HIV replication in vitro with low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
